molecular formula C17H13ClF4N2O2 B2628589 (2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034622-22-3

(2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2628589
CAS No.: 2034622-22-3
M. Wt: 388.75
InChI Key: FMBAOAXZRSRRCL-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound. Its structural complexity arises from the combination of a halogenated benzene ring, a trifluoromethyl-substituted pyridine, and a pyrrolidine moiety, each contributing distinct chemical properties.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis typically begins with the halogenation of the benzene ring to introduce the 2-chloro-4-fluorophenyl substituents.

    • Subsequent steps often involve the nucleophilic aromatic substitution to incorporate the pyrrolidine ring.

    • The formation of the (2-Chloro-4-fluorophenyl) (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves specific catalytic conditions and solvents to ensure the desired configurations and bonds are achieved.

  • Industrial Production Methods

    • Industrially, this compound can be produced using large-scale reactors with precise temperature and pressure controls.

    • The process may include several purification steps such as recrystallization, chromatography, or distillation to isolate the desired product from by-products and unreacted materials.

Chemical Reactions Analysis

  • Types of Reactions

    • The compound can undergo nucleophilic substitution reactions due to the presence of halogen substituents.

    • Oxidation and reduction: reactions may be feasible depending on the reaction conditions and catalysts used.

    • Substitution: reactions at the aromatic ring are common, where substituents can be replaced or modified.

  • Common Reagents and Conditions

    • Reagents: : Common reagents might include sodium hydride, lithium aluminum hydride, and various transition metal catalysts.

    • Conditions: : Typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and anhydrous solvents to prevent unwanted side reactions.

  • Major Products Formed

    • Products vary based on the reaction but can include substituted derivatives, ring-opened products, or transformed functional groups, each depending on the precise reagents and conditions applied.

Scientific Research Applications

  • Chemistry: : Utilized as an intermediate in organic synthesis for the development of more complex molecules.

  • Biology: : May serve as a tool in studying molecular interactions and binding affinities with biological targets.

  • Industry: : Used in material science for creating novel polymers and as a specialty chemical in various industrial processes.

Mechanism of Action

  • Mechanism

    • The compound may interact with specific molecular targets such as enzymes or receptors, where the trifluoromethyl group plays a critical role in binding affinity and specificity.

    • The mechanism often involves disrupting normal biochemical pathways, thereby exerting its effect.

  • Molecular Targets and Pathways

    • Targets could include kinase enzymes, G protein-coupled receptors, or ion channels, depending on the compound's intended application.

    • Pathways affected may involve signal transduction, cellular metabolism, or gene expression regulation.

Comparison with Similar Compounds

  • Comparison

    • When compared to structurally similar compounds such as pyridine derivatives or other halogenated aromatic compounds, (2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out for its unique combination of functional groups, which may confer superior chemical stability and reactivity.

  • List of Similar Compounds

    • 2-Chloro-4-fluorophenyl)methanone

    • (3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine

    • (4-Chloro-2-fluorophenyl)(pyridin-2-yl)methanone

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF4N2O2/c18-14-8-11(19)1-2-13(14)16(25)24-6-4-12(9-24)26-15-7-10(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBAOAXZRSRRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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